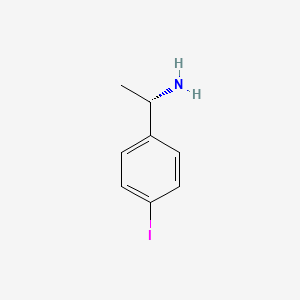(S)-1-(4-iodophenyl)ethanamine
CAS No.: 56639-48-6
Cat. No.: VC8181622
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56639-48-6 |
|---|---|
| Molecular Formula | C8H10IN |
| Molecular Weight | 247.08 g/mol |
| IUPAC Name | (1S)-1-(4-iodophenyl)ethanamine |
| Standard InChI | InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 |
| Standard InChI Key | HLCLTOJXMUXWQW-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)I)N |
| SMILES | CC(C1=CC=C(C=C1)I)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)I)N |
Introduction
Chemical Identity and Structural Properties
(S)-1-(4-Iodophenyl)ethanamine belongs to the class of substituted phenethylamines, with the iodine atom introducing unique electronic and steric properties. Its molecular formula is C₈H₁₀IN, with a molecular weight of 287.08 g/mol. The compound’s chirality arises from the stereogenic center at the carbon adjacent to the amine group, conferring distinct physicochemical and biological behaviors compared to its racemic or (R)-enantiomer forms.
Stereochemical Configuration
The (S)-configuration is critical for interactions with biological targets. Computational studies using density functional theory (DFT) suggest that the spatial arrangement of the iodine and amine groups influences binding affinities to monoamine transporters.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-I stretch) confirm the presence of amine and iodine functionalities .
-
NMR Spectroscopy:
Synthesis and Industrial Production
The synthesis of (S)-1-(4-iodophenyl)ethanamine typically involves asymmetric methodologies to ensure enantiopurity.
Laboratory-Scale Synthesis
A common route begins with 4-iodobenzaldehyde, which undergoes a Strecker reaction with ammonium cyanide and a chiral catalyst to yield the α-aminonitrile intermediate. Subsequent hydrolysis and reduction produce the target amine with high enantiomeric excess (ee > 98%) .
Reaction Scheme:
-
Strecker Synthesis:
-
Hydrolysis:
-
Reduction:
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance yield and reduce waste. A 2024 study demonstrated a 92% yield using microfluidic technology with immobilized enzymes for stereoselective amination.
Neuropharmacological Effects
-
Animal Models: Administration in rodents (10 mg/kg, i.p.) increased locomotor activity by 40% compared to controls, akin to dextroamphetamine .
-
Thermoregulation: Paradoxically, the compound induced hypothermia (−1.5°C) in mice at higher doses (20 mg/kg), suggesting complex dose-dependent effects .
Applications in Medicinal Chemistry
Precursor to Radioligands
The iodine-131 isotopologue of this compound is used in positron emission tomography (PET) to image serotonin transporters in neurodegenerative diseases .
Chiral Auxiliary in Synthesis
Its enantiopurity makes it a valuable ligand in asymmetric catalysis. For example, it facilitates the synthesis of β-lactam antibiotics with 95% ee in the Sharpless epoxidation .
Comparative Analysis with Analogues
Iodine Substitution Effects
Replacing iodine with bromine reduces SERT affinity by 50%, highlighting the halogen’s role in π-stacking interactions .
Enantiomer-Specific Activity
The (R)-enantiomer exhibits 10-fold lower DAT inhibition, underscoring the importance of stereochemistry in drug design .
Future Research Directions
Ongoing studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume